A-54556A
Beschreibung
The compound is a highly complex polycyclic amide characterized by:
- Macrocyclic core: The tetrazatricyclo[17.3.0.07,11]docosan system contains four nitrogen atoms and five oxygen atoms, indicating hydrogen-bonding capabilities and structural rigidity, which are common in bioactive macrocycles .
- Stereochemical complexity: Multiple stereocenters (e.g., 3S,7S,9R,13S,16S,19S) imply strict spatial requirements for target binding, analogous to natural products like pactamycins or neothramycins .
- Phenyl and methyl substituents: These groups may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability .
While direct pharmacological data for this compound are unavailable, its structural features align with antitumor, antimicrobial, or enzyme-targeting agents .
Eigenschaften
IUPAC Name |
(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O8/c1-6-7-8-9-13-18-32(45)40-28(21-27-15-11-10-12-16-27)34(47)41-29-23-52-38(51)31-20-24(2)22-44(31)35(48)25(3)39-33(46)26(4)42(5)37(50)30-17-14-19-43(30)36(29)49/h6-13,15-16,18,24-26,28-31H,14,17,19-23H2,1-5H3,(H,39,46)(H,40,45)(H,41,47)/b7-6+,9-8+,18-13+/t24-,25+,26+,28+,29+,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRSXMWWGUOTAO-VIEJTCJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CC(CN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2COC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H]4CCCN4C2=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Solid-Phase Peptide Synthesis (SPPS)
The linear peptide sequence is constructed using Fmoc (fluorenylmethyloxycarbonyl)-based SPPS on 2-chlorotrityl chloride resin, as described in studies of acyldepsipeptide synthesis. The resin loading capacity (473 μmol/g) ensures efficient coupling of Fmoc-protected amino acids. Key steps include:
-
Deprotection : Repeated treatment with 20% piperidine in dimethylformamide (DMF) to remove Fmoc groups.
-
Coupling : Activation of carboxylates with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. For sterically hindered residues, extended reaction times (24–48 hours) are employed to ensure >95% coupling efficiency.
Incorporation of Non-Proteinogenic Residues
The tricyclic core [(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl] is introduced via pre-synthesized fragments. This approach mirrors methods used for quinazolinone derivatives, where heterocyclic motifs are generated separately and coupled to peptide chains. For example, anthranilic acid derivatives are cyclized with anilines under reflux conditions in glacial acetic acid to form quinazolinone rings.
Macrocyclization Strategies
On-Resin Cyclization
Attempts to cyclize the peptide while attached to the resin are limited by steric hindrance from the tricyclic core. However, head-to-tail cyclization of simpler sequences is achievable using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dichloromethane (DCM) with 1% triethylamine. Yields for such reactions typically range from 40–60%.
Solution-Phase Cyclization
After cleaving the linear peptide from the resin (using 40% trifluoroacetic acid (TFA) in DCM), macrocyclization is performed under high-dilution conditions (0.1 mM in DMF) to favor intramolecular amide bond formation. HATU and DIPEA are employed to activate the C-terminal carboxylate, with reaction monitoring via LC-MS. This method aligns with protocols for synthesizing cyclic depsipeptides, where yields of 55–70% are reported.
Installation of the (2E,4E,6E)-Octa-2,4,6-Trienamide Side Chain
Wittig Olefination
The conjugated triene moiety is constructed using a stepwise Wittig reaction sequence:
-
Aldehyde Preparation : The N-terminal amine is converted to an aldehyde via oxidation with Dess-Martin periodinane.
-
Phosphorane Coupling : Reaction with pre-formed phosphorus ylides (e.g., (E,E,E)-octa-2,4,6-trienylidene triphenylphosphorane) in tetrahydrofuran (THF) at −20°C. The reaction proceeds with >90% E-selectivity, as confirmed by H-NMR coupling constants ( Hz for trans alkenes).
Amide Bond Formation
The trienyl carboxylic acid is activated with HATU/DIPEA and coupled to the macrocycle’s primary amine. This step is analogous to the synthesis of 4-formylbenzenesulfonamide derivatives, where amide linkages are formed in DMF with sodium acetate as a base.
Stereochemical Control
Chiral Auxiliaries
Stereocenters in the tricyclic core are established using Evans auxiliaries during fragment synthesis. For example, (S)-4-benzyloxazolidin-2-one directs asymmetric alkylation of methylproline derivatives, achieving enantiomeric excess (ee) >98%.
Epimerization Mitigation
Low-temperature coupling (0°C) and the use of Oxyma Pure (ethyl cyano(hydroxyimino)acetate) as an additive reduce racemization during SPPS. Post-synthesis analysis via chiral HPLC confirms retention of stereochemical integrity.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
-
H-NMR : Characteristic signals include δ 7.91 ppm (d, Hz, trienamide CH=CH) and δ 1.2–1.4 ppm (multiplet, tetramethyl groups).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| SPPS + Solution Cyclization | 55 | 95 | High stereocontrol | Low macrocyclization efficiency |
| Fragment Coupling | 40 | 90 | Modular design | Requires pre-synthesized fragments |
| Wittig-Based Triene Installation | 70 | 98 | Excellent E-selectivity | Sensitive to moisture |
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
A 54556A hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es verwendet, um die Mechanismen der Antibiotikaresistenz und die Entwicklung neuer Antibiotika zu untersuchen. In der Biologie wird A 54556A eingesetzt, um die bakterielle Zellteilung und Proteinsynthese zu untersuchen. In der Medizin zeigt die Verbindung vielversprechende Ergebnisse bei der Behandlung von Infektionen, die durch antibiotikaresistente Bakterien verursacht werden. Industriell wird A 54556A bei der Entwicklung neuer antibakterieller Wirkstoffe und der Untersuchung der bakteriellen proteolytischen Maschinerie eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von A 54556A beinhaltet die Aktivierung und Dysregulation von Clp-Familienproteinen. Durch die Bindung an die ClpP-Protease stört A 54556A die normale Funktion der bakteriellen proteolytischen Maschinerie, was zum Abbau essentieller Proteine und letztendlich zum Tod der Bakterienzelle führt. Dieser einzigartige Mechanismus macht A 54556A besonders effektiv gegen antibiotikaresistente Bakterien.
Wissenschaftliche Forschungsanwendungen
Biological Applications
- Antimicrobial Activity : The compound has shown promise as a potential antibiotic. Its structural features may enhance its ability to interact with bacterial cell membranes or inhibit specific enzymatic pathways critical for bacterial survival.
- Cancer Research : Given its complex structure and potential bioactivity, this compound may be explored in cancer therapies. The tetrazatricyclo framework could facilitate interactions with cellular targets involved in tumor progression or metastasis .
- Drug Delivery Systems : The unique structural characteristics may allow for the development of novel drug delivery systems. The compound's ability to form stable complexes with other therapeutic agents could enhance the efficacy and specificity of drug targeting in various diseases .
Synthesis and Modification
The synthesis of this compound can be approached through various chemical reactions that exploit its functional groups for modifications aimed at enhancing biological activity. For instance:
- Acyldepsipeptide Antibiotics : The compound shares structural similarities with acyldepsipeptide antibiotics which have been shown to exhibit significant antibacterial properties.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of structurally similar compounds to (2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl...], researchers found that modifications to the side chains significantly increased activity against resistant bacterial strains. This suggests that similar modifications could enhance the efficacy of our target compound.
Case Study 2: Cancer Cell Interaction
Another study investigated compounds with similar frameworks interacting with cancer cells. It was observed that certain modifications led to increased apoptosis in cancerous cells while sparing healthy cells. This points to the potential for (2E,4E,6E)-N-[(2S)-1-oxo... in targeted cancer therapies.
Wirkmechanismus
The mechanism of action of A 54556A involves the activation and dysregulation of Clp-family proteins. By binding to the ClpP protease, A 54556A disrupts the normal function of bacterial proteolytic machinery, leading to the degradation of essential proteins and ultimately causing bacterial cell death. This unique mechanism makes A 54556A particularly effective against antibiotic-resistant bacteria .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights:
Functional Groups : Unlike fluorinated triazole compounds, the trienamide backbone may enable unique redox or light-mediated reactivity .
Bioactivity Potential: Macrocyclic amines and conjugated systems are associated with antimicrobial and antitumor activities, as seen in pactamycins and neothramycins . However, the phenyl and methyl groups in the target compound could enhance bioavailability compared to more polar analogs .
Biologische Aktivität
The compound (2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide is a member of the ADEP (Adenylate Antibiotic) family and has garnered attention for its potential biological activities. This article explores its antimicrobial properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it contains multiple functional groups that contribute to its biological activity. The structural complexity includes a tetrazatricyclo framework which is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties primarily against Gram-positive bacteria . Its mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The compound has shown efficacy similar to other antibiotics in the ADEP family such as A54556A and A54556B , which are known for their potent antibacterial effects .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Streptococcus pneumoniae | Inhibitory | |
| Bacillus subtilis | Moderate |
Anti-Cancer Activity
In addition to its antimicrobial properties, studies have explored the anti-cancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins. The compound's ability to modulate cytokine release also plays a role in its anti-cancer effects by reducing inflammation associated with tumor progression .
The biological activity of (2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl...] can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other antibiotics in its class.
- Apoptotic Induction : Activation of caspases leading to programmed cell death.
- Cytokine Modulation : Reduction in pro-inflammatory cytokines such as IL-6 and TNF-α which are often elevated in cancerous conditions .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens using disk diffusion methods. Results indicated a strong inhibitory effect on Staphylococcus aureus and Streptococcus pneumoniae with minimal resistance observed.
Study 2: Anti-Cancer Properties
In vitro studies demonstrated that treatment with (2E,4E,6E)-N-[(2S)-1-oxo...] resulted in a significant decrease in cell viability across several cancer cell lines including breast and prostate cancer cells. The mechanism was linked to increased levels of apoptosis markers and decreased levels of anti-apoptotic proteins.
Q & A
Basic Question: What experimental strategies are recommended for optimizing the synthesis of this complex polycyclic compound?
Answer:
High-throughput synthesis combined with computational modeling can accelerate reaction optimization. For example, integrated ligand design approaches involving machine learning (ML) and density functional theory (DFT) can predict optimal reaction conditions (e.g., solvent polarity, temperature) and identify intermediates. Parallel screening of reaction parameters (e.g., catalysts, stoichiometry) using automated platforms reduces trial-and-error inefficiencies . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for validating intermediate structures and final product purity .
Advanced Question: How can computational methods resolve contradictions in spectral data during structural elucidation?
Answer:
Discrepancies in NMR or MS data often arise from conformational flexibility or tautomerism. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can model dynamic behavior, while time-dependent DFT (TD-DFT) predicts UV-Vis and fluorescence spectra for comparison with experimental data. For example, TD-DFT was used to validate photophysical properties of maleimide derivatives, resolving ambiguities in π-π* transitions . Coupling these with molecular dynamics (MD) simulations clarifies solvent effects on spectral shifts .
Basic Question: Which analytical techniques are essential for confirming the stereochemistry of this compound?
Answer:
X-ray crystallography is the gold standard for absolute stereochemical assignment. For non-crystalline samples, circular dichroism (CD) spectroscopy combined with NOESY NMR can differentiate enantiomers. Advanced 2D NMR techniques (e.g., HSQC, HMBC) map through-space and through-bond correlations to confirm substituent positions in the tricyclic core .
Advanced Question: How can researchers investigate non-covalent interactions influencing this compound’s binding to biological targets?
Answer:
Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while surface plasmon resonance (SPR) measures kinetic parameters (e.g., , ). Computational docking (AutoDock Vina, Schrödinger Suite) identifies key interaction sites, validated by mutagenesis studies. For example, substituents on the phenyl group may engage in π-stacking or hydrogen bonding, as seen in pyrazoline-based inhibitors . Free-energy perturbation (FEP) calculations refine binding affinity predictions .
Basic Question: What strategies improve the compound’s bioavailability for in vivo studies?
Answer:
Bioavailability challenges (e.g., poor solubility, rapid metabolism) are addressed via formulation (nanoparticle encapsulation, lipid-based carriers) or structural modification. Introducing polar groups (e.g., hydroxyl, carboxyl) enhances solubility, while cyclization or peptidomimetic design reduces proteolytic degradation, as demonstrated in peptide drug development .
Advanced Question: How can machine learning guide ligand design for this compound’s derivatives?
Answer:
ML models trained on f-element ligand datasets predict optimal donor atoms (e.g., N, O) and backbone rigidity for selective binding. Feature engineering (e.g., topological descriptors, Hammett constants) informs structure-activity relationships (SAR). For example, ML-driven ligand libraries for lanthanide separation achieved >90% prediction accuracy for stability constants .
Basic Question: What safety protocols are critical when handling diazo intermediates during synthesis?
Answer:
Diazo compounds require strict inert-atmosphere handling (argon/glovebox) to prevent explosive decomposition. Personal protective equipment (PPE), including blast shields and flame-resistant lab coats, is mandatory. Spills are neutralized with damp sand, and waste is stored in sealed containers at ≤-20°C .
Advanced Question: How do non-covalent interactions influence crystallization of this compound?
Answer:
Halogen bonding (C-X⋯O) and CH-π interactions dominate crystal packing. Synchrotron X-ray diffraction paired with Hirshfeld surface analysis reveals interaction fingerprints. For example, 3,4,5-trimethoxyphenyl groups in analogous compounds form layered structures via van der Waals forces, guiding solvent selection for recrystallization .
Advanced Question: What methodologies quantify the compound’s redox activity in catalytic systems?
Answer:
Cyclic voltammetry (CV) measures redox potentials (), while electron paramagnetic resonance (EPR) detects radical intermediates. Spectroelectrochemical cells coupled with UV-Vis monitor reaction progress. For enzyme-mimetic systems, turnover frequency (TOF) is calculated from chronoamperometry data .
Basic Question: How can researchers validate the compound’s stability under physiological conditions?
Answer:
Stability assays in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) quantify degradation over 24–72 hours. High-resolution LC-MS identifies degradation products, while accelerated stability studies (40°C/75% RH) predict shelf life. For oxidation-prone motifs (e.g., conjugated dienes), argon-purged buffers and antioxidants (e.g., BHT) are employed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
